molecular formula C7H3Cl2NO4 B13235556 2,4-Dichloro-6-nitrobenzoic acid

2,4-Dichloro-6-nitrobenzoic acid

Cat. No.: B13235556
M. Wt: 236.01 g/mol
InChI Key: NYWWHEXPJFECTO-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance

While a detailed historical timeline of its initial synthesis is not extensively documented in readily available literature, the emergence of 2,4-dichloro-6-nitrobenzoic acid is intrinsically linked to the broader development of halogenated and nitrated aromatic compounds in the 19th and 20th centuries. The methods for its preparation, such as the nitration of 2,4-dichlorobenzoic acid or the oxidation of 2,4-dichloro-6-nitrotoluene, are classic examples of electrophilic aromatic substitution and oxidation reactions that became foundational in organic synthesis. smolecule.comnih.gov

The chemical significance of this compound lies in its role as a key intermediate. The presence of multiple reactive sites—the carboxylic acid group, the nitro group, and the chlorine atoms—allows for a variety of chemical transformations. The nitro group can be reduced to an amine, the chlorine atoms can be displaced through nucleophilic substitution, and the carboxylic acid can undergo esterification or conversion to an amide. smolecule.com This functional group tolerance and reactivity make it a valuable precursor for the synthesis of dyes and pharmaceuticals. nih.gov

Overview of Research Trajectories for Functionalized Aromatic Systems

The study of functionalized aromatic systems like this compound is a cornerstone of organic chemistry. Current research in this area is driven by several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and sustainable methods for the synthesis and modification of functionalized aromatics. This includes the use of catalysis, flow chemistry, and greener reaction conditions.

Post-Synthetic Modification: A significant trend involves the late-stage functionalization of complex aromatic molecules to rapidly generate libraries of compounds for screening in various applications. acs.org This approach allows for the diversification of molecular scaffolds without the need for de novo synthesis.

Materials Science Applications: Functionalized aromatic compounds are integral to the development of advanced materials, including porous aromatic frameworks (PAFs) for applications such as gas storage and separation, and uranium adsorption. acs.orgmdpi.com

Bio-orthogonal Chemistry: The development of functional groups that can react selectively within a biological system without interfering with native biochemical processes is a rapidly growing field. Aromatic systems are often the core scaffolds for these bio-orthogonal handles.

Interdisciplinary Relevance in Synthetic and Computational Chemistry

The study of this compound and similar molecules highlights the synergistic relationship between synthetic and computational chemistry.

Synthetic Chemistry: In the synthetic realm, this compound serves as a practical starting material. For instance, it is a precursor for the synthesis of other valuable compounds, where the chlorine and nitro groups are strategically retained or transformed to achieve a target molecule with specific properties. researchgate.net The reactivity of the various functional groups can be predicted and exploited to build molecular complexity.

Computational Chemistry: Computational methods, particularly density functional theory (DFT), are increasingly used to understand the structure, reactivity, and properties of functionalized aromatic systems. acs.orgscispace.com For this compound, computational studies can provide insights into:

Molecular Geometry: The calculated structure reveals a non-planar conformation, with the carboxyl and nitro groups twisted relative to the benzene (B151609) ring. nih.gov This steric hindrance influences the molecule's reactivity and crystal packing.

Electronic Properties: The electron-withdrawing nature of the chlorine and nitro groups significantly impacts the electron density distribution in the aromatic ring, influencing its susceptibility to further substitution reactions.

Spectroscopic Properties: Computational models can predict spectroscopic data, such as NMR and IR spectra, which aids in the characterization of the compound and its derivatives. rsc.org

Reactivity Indices: Descriptors derived from conceptual DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic planning. acs.org

The interplay between experimental synthesis and computational modeling allows for a deeper understanding of the behavior of molecules like this compound, accelerating the discovery and development of new chemical entities.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄ smolecule.com
Molecular Weight 236.01 g/mol smolecule.com
IUPAC Name This compound smolecule.com
CAS Number Not explicitly found for this compound, but related isomers have distinct CAS numbers.
Appearance Crystalline solid nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
Unit Cell Dimensions a = 4.6930(7) Å, b = 7.5590(11) Å, c = 13.0721(19) Å, α = 97.120(2)°, β = 95.267(2)°, γ = 100.631(2)° nih.gov
Calculated Density Not explicitly found, but related to unit cell volume of 449.11(11) ų and Z=2. nih.gov

Spectroscopic Data of this compound

While specific spectra are not provided in the search results, the following table outlines the types of spectroscopic data that are crucial for the characterization of this compound.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the two aromatic protons, with chemical shifts influenced by the electron-withdrawing substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Signals for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-Cl stretches.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWWHEXPJFECTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Nitrobenzoic Acid

Strategic Synthesis Routes and Mechanistic Investigations

The synthesis of 2,4-dichloro-6-nitrobenzoic acid, a significant chemical intermediate, is primarily achieved through well-established methodologies that leverage the principles of electrophilic aromatic substitution and oxidation. These routes are strategically designed to control the regioselectivity of the functionalization on the benzene (B151609) ring.

Electrophilic Aromatic Nitration of Halogenated Benzoic Acid Precursors

A principal route to this compound involves the direct nitration of 2,4-dichlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution. The process typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the two chlorine atoms and the carboxylic acid group. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. Conversely, the chlorine atoms, while deactivating the ring towards electrophilic attack due to their inductive effect, are ortho-, para-directors because of the resonance effect of their lone pairs.

In the case of 2,4-dichlorobenzoic acid, the potential sites for nitration are positions 3, 5, and 6. The directing effects of the substituents are as follows:

The carboxylic acid at C1 directs incoming electrophiles to the meta-positions (C3 and C5).

The chlorine at C2 directs to its ortho- (C3) and para- (C6) positions.

The chlorine at C4 directs to its ortho-positions (C3 and C5).

The observed product, this compound, indicates that nitration occurs at the C6 position. This outcome is a result of the cumulative directing influences. The C6 position is para to the C2-chloro substituent and ortho to the C1-carboxyl group (though ortho substitution to a deactivating group is generally disfavored). The C3 and C5 positions are meta to the carboxylic acid and ortho to one of the chlorine atoms. The formation of the 6-nitro isomer as the major product suggests that the para-directing effect of the C2-chlorine is the dominant factor in determining the position of nitration, overriding the meta-directing influence of the carboxylic acid. Steric hindrance from the bulky carboxylic acid group may also play a role in disfavoring substitution at the adjacent C6 position to some extent, but the electronic effects appear to be the primary determinant.

Table 1: Regiochemical Influences in the Nitration of 2,4-Dichlorobenzoic Acid
PositionDirecting Effect of -COOH (at C1)Directing Effect of -Cl (at C2)Directing Effect of -Cl (at C4)Overall Influence
3 MetaOrthoOrthoActivated by both Cl atoms, meta to -COOH
5 Meta-OrthoActivated by C4-Cl, meta to -COOH
6 OrthoPara-Strongly activated by C2-Cl (para)

Oxidative Transformations of Substituted Nitrotoluenes

An alternative and effective synthetic strategy for this compound is the oxidation of the corresponding methyl-substituted precursor, 2,4-dichloro-6-nitrotoluene. This method leverages the relative ease of oxidation of a benzylic methyl group to a carboxylic acid.

A documented laboratory-scale synthesis involves the reaction of 2,4-dichloro-6-nitrotoluene with a 20% nitric acid solution in an autoclave at an elevated temperature of 430 K. nih.gov Under these conditions, the methyl group is oxidized to a carboxyl group. The mechanism of such oxidations can be complex but generally involves the formation of radical intermediates at the benzylic position, which are then further oxidized.

More conventional oxidizing agents can also be employed for the transformation of substituted toluenes to their corresponding benzoic acids. These include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in an acidic medium. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions, such as further nitration or degradation of the aromatic ring, especially given the presence of the activating nitro group.

Table 2: Comparison of Oxidizing Agents for Toluene Derivatives
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) High temperature and pressureEffective for deactivated systemsHarsh conditions, potential for side reactions
Potassium Permanganate (KMnO₄) Basic or acidic, heatStrong, widely applicableCan be difficult to work up, potential for over-oxidation
Sodium Dichromate (Na₂Cr₂O₇) Acidic (e.g., H₂SO₄), heatStrong, cost-effectiveChromium waste is environmentally hazardous

Emerging Synthetic Pathways for this compound

While the classical methods of nitration and oxidation remain the primary routes for the synthesis of this compound, modern synthetic chemistry is continually exploring more efficient and sustainable methodologies. One area of significant research is the direct functionalization of C-H bonds.

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted aromatic compounds. acs.orgmdpi.comnih.gov These methods offer the potential for more direct and atom-economical routes to complex molecules, avoiding the need for pre-functionalized starting materials. For the synthesis of substituted benzoic acids, palladium- and rhodium-catalyzed C-H activation/carboxylation or C-H activation/coupling reactions are being investigated. acs.orgmdpi.comnih.gov

While no specific application of these emerging techniques for the direct synthesis of this compound has been reported, they represent a promising future direction. A hypothetical approach could involve the regioselective C-H nitration and carboxylation of 1,3-dichlorobenzene, though controlling the regioselectivity in such a process would be a significant challenge. These methods are still in development and often require specialized catalysts and reaction conditions, but they hold the potential to streamline the synthesis of highly substituted aromatics.

Reactivity Profiles and Mechanistic Elucidation

The chemical reactivity of this compound is largely dictated by its three functional groups: the nitro group, the two chlorine atoms, and the carboxylic acid. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the attached substituents.

Reduction of the Nitro Moiety: Pathways to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 6-amino-2,4-dichlorobenzoic acid. This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and dyes. The challenge in this reduction is to achieve chemoselectivity, reducing the nitro group without affecting the carboxylic acid or the chloro substituents.

Several reducing agents are effective for this transformation. Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C). However, care must be taken to avoid hydrodehalogenation (the removal of the chlorine atoms), which can be a significant side reaction. Using catalysts like Raney nickel can sometimes offer better selectivity in this regard.

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid, are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. These methods are generally robust and high-yielding.

Table 3: Reagents for the Selective Reduction of the Nitro Group in this compound
Reagent/SystemTypical ConditionsSelectivityComments
H₂/Pd-C Methanol (B129727) or ethanol, room temperatureGood, but risk of dehalogenationCatalyst loading and conditions must be carefully controlled
H₂/Raney Ni Ethanol, room temperatureGenerally good for avoiding dehalogenationCatalyst preparation and handling can be hazardous
SnCl₂·2H₂O Concentrated HCl, heatExcellentStannous salts can be difficult to remove from the product
Fe/CH₃COOH Acetic acid, heatExcellentEnvironmentally benign, easy workup
Sodium Dithionite (Na₂S₂O₄) Aqueous solutionGoodMild conditions, but can be less effective for some substrates

Nucleophilic Substitution Reactions at Halogen Centers

The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the 6-position activates the ortho (C2) and para (C4) positions towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

Both the C2 and C4 chlorine atoms are activated, but their relative reactivity can be influenced by several factors. The C4-chloro is para to the nitro group, while the C2-chloro is ortho. Generally, both positions are highly activated. The specific reaction conditions, the nature of the nucleophile, and steric factors can influence which chlorine is more readily substituted. For instance, bulky nucleophiles may preferentially attack the less sterically hindered C4 position.

A variety of nucleophiles can displace the chlorine atoms, including amines, alkoxides, and thiolates. For example, reaction with an amine (R-NH₂) would lead to the formation of the corresponding amino-substituted benzoic acid. If the reaction is carried out with an excess of the nucleophile or under forcing conditions, it may be possible to substitute both chlorine atoms. The study of nucleophilic substitution on the similar 4,6-dichloro-5-nitrobenzofuroxan system with amines has shown that substitution occurs selectively at the C4 position. nih.govresearchgate.net

Table 4: Potential Nucleophilic Substitution Reactions of this compound
NucleophilePotential Product(s)Expected Reactivity
Ammonia (NH₃) 4-Amino-2-chloro-6-nitrobenzoic acid and/or 2-amino-4-chloro-6-nitrobenzoic acidHigh, due to activation by the nitro group
Primary/Secondary Amines (RNH₂/R₂NH) N-substituted amino derivativesHigh, product depends on regioselectivity
Sodium Methoxide (NaOCH₃) 4-Methoxy-2-chloro-6-nitrobenzoic acid and/or 2-methoxy-4-chloro-6-nitrobenzoic acidHigh, a strong nucleophile
Sodium Thiophenoxide (NaSPh) 4-(Phenylthio)-2-chloro-6-nitrobenzoic acid and/or 2-(phenylthio)-4-chloro-6-nitrobenzoic acidHigh, soft nucleophiles react well in SNAr

Electrophilic Reactivity of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution reactions. This reduced reactivity is a cumulative effect of the electron-withdrawing properties of its substituents: two chlorine atoms, a nitro group, and a carboxylic acid group.

Inductive and Resonance Effects: All three types of substituents (-Cl, -NO₂, -COOH) exert strong electron-withdrawing inductive effects due to the high electronegativity of the heteroatoms (Cl, O, N) bonded to the ring. Furthermore, the nitro and carboxyl groups are powerful deactivating groups through resonance, pulling electron density from the aromatic system. This substantial decrease in electron density makes the ring much less nucleophilic and therefore less susceptible to attack by electrophiles.

Directing Effects: In a hypothetical electrophilic substitution scenario, the directing effects of the existing substituents would guide the position of an incoming electrophile. The carboxylic acid and nitro groups are meta-directing, while the chlorine atoms are ortho-, para-directing. However, the overwhelming deactivation of the ring makes such reactions energetically unfavorable under standard electrophilic substitution conditions. The positions ortho and para to the chlorine atoms are deactivated by the strong resonance-withdrawing effects of the nitro and carboxyl groups, and the positions meta to the deactivating groups are sterically hindered and electronically deactivated. Consequently, electrophilic substitution on the this compound ring is exceptionally difficult to achieve.

Oxidative Stability and Controlled Oxidation Reactions

The chemical structure of this compound, characterized by a benzene ring substituted with multiple electron-withdrawing groups, imparts a high degree of oxidative stability. The electron-deficient nature of the aromatic ring makes it resistant to attack by common oxidizing agents.

However, controlled oxidation reactions are primarily relevant in the synthesis of the compound itself rather than its subsequent transformation. A key synthetic route to this compound involves the oxidation of the methyl group of 2,4-dichloro-6-nitrotoluene. This transformation can be achieved using strong oxidizing agents. For instance, treatment with a 20% nitric acid solution at elevated temperatures (around 430 K) effectively converts the toluene derivative to the corresponding carboxylic acid nih.gov. While oxidation of the benzoic acid itself is less common, it could potentially occur under harsh conditions with powerful oxidizing agents like potassium permanganate, though this would likely lead to degradation of the aromatic ring smolecule.com.

Kinetics and Thermodynamic Parameters of Key Transformations

While specific kinetic data for the transformations of this compound are not extensively documented, insights can be drawn from studies of related nitrobenzoic acid derivatives. The thermodynamic stability and decomposition kinetics are of significant interest.

Thermochemical studies on nitrobenzoic acid compounds reveal that they undergo exothermic decomposition. Research on these related compounds has shown that the energy of decomposition and the activation energy are dependent on the substitution pattern. For a series of nitrobenzoic acid compounds, the apparent activation energies for thermal decomposition have been found to span from 131.31 to 203.43 kJ/mol, with heat of decomposition values ranging from 327.05 to 1003.98 J/g smolecule.com. These values indicate considerable thermal stability, requiring significant energy input to initiate decomposition. The stability of this compound is further influenced by its crystal structure, which is stabilized by intermolecular O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules nih.gov.

Table 1: General Thermodynamic Data for Thermal Decomposition of Related Nitrobenzoic Acid Compounds
ParameterReported Range
Apparent Activation Energy (Ea)131.31 - 203.43 kJ/mol
Heat of Decomposition (ΔHd)327.05 - 1003.98 J/g

Derivatization Chemistry and Advanced Intermediate Synthesis

Formation of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides)

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of important derivatives such as esters, amides, and anhydrides.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification). The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed.

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine.

Anhydrides: Symmetrical anhydrides can be prepared from the corresponding carboxylic acid, often via an acid chloride intermediate. The acid chloride, formed by treating the carboxylic acid with a reagent like thionyl chloride, readily reacts with a carboxylate salt or another equivalent of the carboxylic acid (often in the presence of a base like pyridine) to yield the anhydride.

Table 2: General Synthetic Routes for Carboxylic Acid Derivatives
DerivativeReactantsTypical Conditions
EsterThis compound + Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), Heat
AmideThis compound + Amine (R-NH₂)Coupling agent, Base
Anhydride2,4-Dichloro-6-nitrobenzoyl chloride + this compoundBase (e.g., Pyridine)

Synthesis of Substituted Aromatic Scaffolds

This compound is a valuable starting material for the synthesis of more complex, highly substituted aromatic scaffolds. Two key functional groups on the molecule, the nitro group and the chlorine atoms, can be selectively transformed.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or metal hydrides smolecule.com. The resulting 6-amino-2,4-dichlorobenzoic acid introduces a nucleophilic and basic site onto the aromatic ring, opening up a wide range of subsequent derivatization possibilities, such as diazotization or acylation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the ring, particularly the one at the 2-position (ortho to the nitro group), are activated towards nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This allows for the displacement of the chloride ions by various nucleophiles, such as amines or thiols, under appropriate conditions, leading to a diverse array of substituted derivatives smolecule.comlibretexts.org.

Role as a Precursor in Complex Organic Molecule Construction

Owing to its polysubstituted and electronically differentiated nature, this compound serves as an important intermediate in the construction of more complex organic molecules smolecule.com. It is a recognized building block in the synthesis of dyes, pharmaceuticals, and agrochemicals nih.gov.

High Resolution Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Nitrobenzoic Acid and Its Congeners

Single-Crystal X-ray Diffraction Analysis

The crystal data and structure refinement details are summarized in the table below.

Parameter Value
Empirical FormulaC₇H₃Cl₂NO₄
Formula Weight ( g/mol )236.00
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.6930 (7)
b (Å)7.5590 (11)
c (Å)13.0721 (19)
α (°)97.120 (2)
β (°)95.267 (2)
γ (°)100.631 (2)
Volume (ų)449.11 (11)
Z2
Temperature (K)295 (2)
RadiationMo Kα (λ = 0.71073 Å)

Molecular Conformation and Stereochemical Parameters

The analysis of the crystal structure of 2,4-dichloro-6-nitrobenzoic acid reveals a distinctly non-planar molecular conformation. ias.ac.in This steric strain is primarily due to the substitution pattern on the benzene (B151609) ring. The carboxyl group and the nitro group are significantly twisted with respect to the plane of the benzene ring, with dihedral angles of 82.82 (12)° and 11.9 (2)°, respectively. ias.ac.innist.gov This twisting is a critical feature of the molecule's stereochemistry.

Within the carboxyl group, a notable difference is observed between the two carbon-oxygen bond lengths. The C7—O3 bond distance is shorter than the C7—O4 bond distance, indicating a degree of double-bond character for the former and single-bond character for the latter. ias.ac.in

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions. ias.ac.in The most prominent of these is a classic O—H⋯O hydrogen bond formed between the carboxyl groups of adjacent molecules. ias.ac.innist.gov This interaction is a strong, charge-assisted hydrogen bond that is a common feature in the crystal structures of carboxylic acids, often leading to the formation of centrosymmetric dimers.

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O4—H4A···O3ⁱ0.901.772.664 (2)173
C3—H5···O2ⁱⁱ0.932.563.453 (2)160
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x-1, y, z ias.ac.in

While the search results provide detailed information on hydrogen bonding, specific details regarding halogen bonding networks (such as Cl···Cl or Cl···O interactions) for this compound were not explicitly detailed in the provided search results. Halogen bonding is an increasingly recognized non-covalent interaction that can play a crucial role in crystal engineering. nih.govnih.gov

Crystal Packing Architectures and Supramolecular Arrangement

The interplay of the hydrogen bonds dictates the supramolecular arrangement of this compound in the solid state. The strong O—H⋯O interactions link the molecules into centrosymmetric dimers. These dimers are then further connected by the weaker C—H⋯O interactions, creating a more extended three-dimensional network. This packing arrangement efficiently fills space, leading to a stable crystalline solid. The formation of such hydrogen-bonded synthons is a key principle in crystal engineering and understanding the properties of molecular solids.

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

While detailed experimental FT-IR spectra for this compound were not available in the provided search results, the characteristic absorption bands can be predicted based on its functional groups. For substituted benzoic acids, key vibrational modes include:

O-H Stretching: A broad band is typically expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretching: A strong absorption band from the carbonyl group is expected to appear in the range of 1680-1710 cm⁻¹, typical for dimeric carboxylic acids. ucl.ac.uk

NO₂ Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found near 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.net

C-Cl Stretching: Vibrations involving the carbon-chlorine bonds are expected in the fingerprint region, generally below 800 cm⁻¹.

Studies on similar molecules like 2-chloro-4-nitrobenzoic acid have utilized FT-IR spectroscopy to identify these characteristic bands and analyze intermolecular interactions in various solvents. ucl.ac.ukijcrr.com

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

Specific experimental FT-Raman data for this compound is not detailed in the available search results. However, Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of the non-polar parts of the molecule. Expected characteristic Raman signals would include:

Aromatic Ring Vibrations: The substituted benzene ring would produce several characteristic bands, including ring stretching modes (puckering) typically observed around 1000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. ias.ac.in

NO₂ Symmetric Stretching: The symmetric NO₂ stretch is often strong in the Raman spectrum and would be expected in a similar region to the IR absorption.

Carboxylic Acid Modes: While the O-H stretch is typically weak in Raman, the C=O stretch provides a distinct signal.

Comprehensive vibrational analyses, often combining experimental data with Density Functional Theory (DFT) calculations, have been performed on related substituted benzoic acids, allowing for detailed assignment of the observed vibrational modes. ias.ac.inijcrr.comnih.gov

Correlation of Vibrational Modes with Molecular Structure and Conformation

The vibrational characteristics of this compound are intrinsically linked to its unique molecular structure and conformation. X-ray crystallography studies have revealed that the molecule adopts a non-planar structure. nih.gov Specifically, the carboxyl and nitro functional groups are significantly twisted out of the plane of the benzene ring. The carboxyl group exhibits a substantial twist of 82.82 (12)°, while the nitro group is twisted by a lesser, yet significant, 11.9 (2)°. nih.govnih.gov This twisted conformation is a key determinant of the molecule's vibrational spectrum, influencing the energies of stretching and bending modes.

Computational studies, often employing Density Functional Theory (DFT) and ab-initio Hartree-Fock methods, are instrumental in assigning these vibrational modes. niscpr.res.in By calculating the harmonic frequencies for the optimized molecular geometry, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data from Infrared (IR) and Raman spectroscopy to provide a detailed assignment of each vibrational band. niscpr.res.in For example, the O-H stretching frequency of the carboxylic acid is typically observed as a broad band in the IR spectrum, and its position and shape are influenced by intermolecular hydrogen bonding in the solid state. nih.gov The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) and the stretching vibrations of the two C-Cl bonds give rise to distinct bands that confirm the substitution pattern. The correlation of these calculated and experimental frequencies provides a robust validation of the molecule's determined structure and conformation. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton and proton environments of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two aromatic protons and the acidic proton of the carboxyl group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the three substituents. The nitro group (-NO₂) and the two chlorine atoms (-Cl) are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm. youtube.com The two aromatic protons, H-3 and H-5, would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region of the spectrum (typically 7.0-8.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework. bhu.ac.in For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the carboxyl group. The chemical shifts are determined by the nature of the substituents attached to or near the carbon atoms. libretexts.org

Carboxyl Carbon (C=O): This carbon is highly deshielded and appears in the range of 170-185 ppm. libretexts.org

Aromatic Carbons: The six aromatic carbons resonate in the 125-150 ppm region. libretexts.org The carbons directly bonded to the electron-withdrawing substituents (C-1, C-2, C-4, C-6) will have their chemical shifts significantly altered. C-1 (attached to the -COOH group), C-2 and C-4 (attached to -Cl), and C-6 (attached to -NO₂) would be expected at the lower field end of the aromatic region. The carbons bearing hydrogen atoms (C-3 and C-5) will be influenced by the neighboring substituents.

The precise assignment of each peak requires careful analysis of the electronic environment of each carbon atom. bhu.ac.inlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Environment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3Aromatic7.5 - 8.5N/A
H-5Aromatic7.5 - 8.5N/A
-COOHCarboxylic Acid> 10N/A
C-1C-COOHN/A125 - 135
C-2C-ClN/A130 - 140
C-3C-HN/A125 - 135
C-4C-ClN/A135 - 145
C-5C-HN/A125 - 135
C-6C-NO₂N/A145 - 155
C-7C=ON/A170 - 185

Note: These are estimated ranges. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural confirmation of complex molecules like this compound. researchgate.netbbhegdecollege.com These experiments reveal correlations between nuclei, allowing for the definitive assignment of atom connectivities.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For this molecule, a cross-peak would be expected between the aromatic protons H-3 and H-5, confirming their spatial proximity (three bonds apart) in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern. For example, proton H-3 would show correlations to neighboring carbons C-1, C-2, C-4, and C-5. Similarly, H-5 would show correlations to C-1, C-3, C-4, and C-6. The acidic proton of the carboxyl group would be expected to show a correlation to the carboxyl carbon (C-7) and potentially to C-1 and C-6. These long-range correlations provide a complete and unambiguous map of the molecular connectivity, leaving no doubt about the placement of the substituents on the aromatic ring. researchgate.net

Computational Prediction and Experimental Validation of NMR Data

The synergy between computational chemistry and experimental NMR spectroscopy provides a powerful approach for structural verification. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with increasing accuracy.

The process involves first obtaining an accurate 3D model of the molecule, often through geometry optimization calculations that account for conformational factors, such as the observed twisting of the nitro and carboxyl groups. nih.gov Subsequently, NMR shielding tensors are calculated for this optimized geometry. These tensors are then converted into chemical shifts, typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

These predicted ¹H and ¹³C chemical shifts can then be compared directly with the experimental data. A strong correlation between the calculated and observed spectra serves as a powerful validation of the proposed structure. Discrepancies can point to incorrect assignments or highlight subtle structural or electronic effects not captured by the computational model. This combined approach is particularly valuable for complex molecules where spectral interpretation can be ambiguous, providing a higher level of confidence in the final structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Electronic Transitions and Absorption Band Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. rsc.org The key chromophores in this molecule are the benzene ring and the nitro and carboxyl groups.

The primary electronic transitions observed in molecules of this type are:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring. They are typically characterized by high molar absorptivity (ε) values. libretexts.org The presence of substituents on the ring alters the energy levels of the molecular orbitals, causing shifts in the absorption maximum (λmax).

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and carboxyl groups, to an anti-bonding π* orbital. These transitions are generally much weaker (lower ε values) than π → π* transitions. libretexts.orglibretexts.org

In this compound, the benzene ring itself exhibits strong absorption bands. libretexts.org The attachment of the chloro, nitro, and carboxyl groups acts to modify these absorptions. These substituents can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). The electron-withdrawing nature of the nitro and chloro groups, along with the carboxyl group, influences the electronic distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum would likely show strong absorption bands in the UV region, corresponding to the π → π* transitions of the substituted aromatic system, and potentially a weaker, lower-energy shoulder corresponding to n → π* transitions. researchgate.net Analysis of the exact λmax and ε values provides insight into the electronic structure and the extent of conjugation within the molecule. libretexts.orgufg.br

Table 2: Typical Electronic Transitions and Expected Absorption Regions for this compound

Transition Type Chromophore Expected Wavelength Region (nm) Expected Molar Absorptivity (ε)
π → πSubstituted Benzene Ring200 - 300High (>10,000)
n → πNitro Group (-NO₂)> 270Low (< 2,000)
n → π*Carboxyl Group (-COOH)> 200Low (< 1,000)

Note: These are general ranges. The specific λmax is influenced by the combination of all substituents and the solvent used.

Influence of Aromatic Substitution on Electronic Spectra

The electronic absorption spectra of benzoic acid and its derivatives are characterized by distinct absorption bands in the ultraviolet (UV) region, which arise from π → π* electronic transitions within the benzene ring and the carboxyl group. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. Benzoic acid derivatives typically exhibit two main absorption bands: the B-band (benzenoid band) around 230 nm and the C-band, which is weaker and broader, around 280 nm. researchgate.net

The introduction of substituents onto the benzene ring alters the electronic distribution and, consequently, the energy required for these transitions. In the case of this compound, the benzene ring is substituted with three electron-withdrawing groups: two chlorine atoms and a nitro group, in addition to the carboxyl group.

Nitro Group (-NO2): The nitro group is a powerful chromophore (a light-absorbing group) and is strongly electron-withdrawing. Its presence typically causes a significant bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. This is due to the extension of the conjugated π-system through resonance between the nitro group and the benzene ring. researchgate.net

Chlorine Atoms (-Cl): Chlorine atoms act as auxochromes (groups that modify the light-absorbing capability of a chromophore). While they are electron-withdrawing through the inductive effect, they can also donate electron density to the ring via their lone pairs through the resonance effect. This dual nature results in modest bathochromic and hyperchromic shifts.

Carboxyl Group (-COOH): The carboxyl group itself contributes to the conjugated system of the benzene ring. The electronic properties of the carboxyl group, and thus the spectrum, can be influenced by the pH of the solution, which affects its protonation state. researchgate.net

The combined influence of these substituents in this compound results in a complex modification of the electronic spectrum compared to unsubstituted benzoic acid. The strong electron-withdrawing nature of the nitro group, enhanced by the two chlorine atoms, is expected to significantly shift the absorption maxima to longer wavelengths. Furthermore, the ortho-position of the nitro group and one of the chlorine atoms relative to the carboxyl group can induce steric hindrance. This steric effect may force the carboxyl and nitro groups to twist out of the plane of the benzene ring, which can disrupt π-orbital overlap and lead to hypsochromic shifts (blue shifts) or changes in absorption intensity. nih.govnih.gov

Table 1: Comparison of UV Absorption Maxima for Substituted Benzoic Acids

CompoundSubstituentsλmax (B-band) approx. (nm)λmax (C-band) approx. (nm)Effect of Substitution
Benzoic Acid-H~230~273Reference
4-Nitrobenzoic Acid-NO₂ at para~268-Bathochromic shift due to extended conjugation nist.gov
2-Nitrobenzoic Acid-NO₂ at ortho~275-Bathochromic shift; potential steric effects science-softcon.de
2,4-Dichlorobenzoic Acid-Cl at ortho, para~240~285Moderate bathochromic shift
This compound-Cl at ortho, para; -NO₂ at ortho>280-Significant bathochromic shift expected due to multiple electron-withdrawing groups

Note: The exact λmax values can vary depending on the solvent and pH.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing two critical pieces of information: the precise molecular formula from an accurate mass measurement and structural insights from fragmentation patterns. pnnl.gov

For this compound, HRMS can unequivocally determine its molecular formula, C₇H₃Cl₂NO₄. nih.govnih.gov By measuring the mass of the molecular ion with high accuracy (typically to four or more decimal places), it is possible to distinguish its elemental composition from other potential combinations that might have the same nominal mass.

The mass spectrum of this compound is also characterized by a distinct isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). A compound with two chlorine atoms will exhibit a cluster of peaks for the molecular ion (M⁺) at M, [M+2], and [M+4], with a characteristic intensity ratio of approximately 9:6:1. wpmucdn.com

Fragmentation in the mass spectrometer occurs when the energetically unstable molecular ion breaks apart into smaller, more stable charged fragments. wikipedia.org The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, the fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. Key fragmentation pathways include:

Loss of Hydroxyl Radical: Cleavage of the O-H bond in the carboxyl group can lead to the loss of a hydroxyl radical (·OH, 17 Da), resulting in a prominent [M-17]⁺ peak. libretexts.org

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as ·COOH (45 Da), leading to an [M-45]⁺ ion corresponding to the dichloronitrobenzene radical cation. libretexts.org

Loss of Nitro Group: The C-N bond can cleave to release a nitro radical (·NO₂, 46 Da), forming an [M-46]⁺ fragment.

Loss of Chlorine: Cleavage of a C-Cl bond can result in the loss of a chlorine radical (·Cl, 35 or 37 Da), giving rise to [M-35]⁺ and [M-37]⁺ ions.

Decarbonylation: The [M-OH]⁺ fragment can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form an [M-OH-CO]⁺ ion, a common pathway for acylium ions.

The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the comprehensive structural confirmation of the molecule. nih.govyoutube.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

SpeciesProposed FormulaCalculated m/z (for ³⁵Cl)Description
[M]⁺[C₇H₃³⁵Cl₂NO₄]⁺249.9439Molecular Ion
[M+2]⁺[C₇H₃³⁵Cl³⁷ClNO₄]⁺251.9410Molecular Ion Isotope (+2)
[M+4]⁺[C₇H₃³⁷Cl₂NO₄]⁺253.9380Molecular Ion Isotope (+4)
[M-OH]⁺[C₇H₂³⁵Cl₂NO₃]⁺232.9388Loss of hydroxyl radical
[M-Cl]⁺[C₇H₃³⁵ClNO₄]⁺214.9752Loss of chlorine radical
[M-COOH]⁺[C₆H₂³⁵Cl₂NO₂]⁺204.9463Loss of carboxyl group
[M-NO₂]⁺[C₇H₃³⁵Cl₂O₂]⁺203.9510Loss of nitro group

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the properties of molecules with a high degree of accuracy. For 2,4-dichloro-6-nitrobenzoic acid, these methods can unravel the intricate interplay of its substituent groups and the aromatic ring.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecules. Experimental studies on this compound have revealed a non-planar structure. nih.gov Specifically, the carboxyl and nitro groups are significantly twisted with respect to the benzene (B151609) ring, with dihedral angles of 82.82(12)° and 11.9(2)°, respectively. nih.govnih.gov

DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can theoretically determine the most stable conformation of the molecule. These calculations would start with an initial guess of the molecular geometry and iteratively solve the Kohn-Sham equations to find the electron density and geometry that minimize the total energy of the system. The optimized geometry from such a calculation would be expected to be in close agreement with the experimentally determined crystal structure, confirming the twisted nature of the carboxyl and nitro groups due to steric hindrance and electronic effects.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to compute its vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The theoretical vibrational spectrum can then be compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. For similar molecules, such as 2-chloro-4-nitrobenzoic acid, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). ijcrr.com These calculations provide theoretical chemical shifts that can be correlated with experimental NMR data, aiding in the assignment of peaks in the spectrum. The accuracy of these predictions is often enhanced by using a suitable reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Nitrobenzoic Acid

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)3500-3700
C=O stretch (Carboxylic acid)1700-1750
Asymmetric NO₂ stretch1550-1600
Symmetric NO₂ stretch1350-1400
C-Cl stretch700-800

Note: This table presents typical frequency ranges for the specified vibrational modes in related nitrobenzoic acid derivatives and serves as an illustrative example. Actual calculated values for this compound may vary.

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for a Substituted Nitrobenzoic Acid

Carbon AtomCalculated Chemical Shift (ppm)
Carboxylic Carbon (C=O)165-175
Aromatic C-NO₂145-155
Aromatic C-Cl130-140
Aromatic C-H120-130

Note: This table presents typical chemical shift ranges for the specified carbon atoms in related nitrobenzoic acid derivatives and serves as an illustrative example. Actual calculated values for this compound may vary.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, a HOMO-LUMO analysis would likely show that the HOMO is distributed over the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is predominantly localized on the nitro group, which is a strong electron-withdrawing group. This distribution would suggest that the molecule is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group, although steric hindrance from the chloro and carboxyl groups would also play a significant role.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 3: Representative Frontier Orbital Energies and Reactivity Indices for a Substituted Nitrobenzoic Acid

ParameterValue (eV)
HOMO Energy-7.0 to -8.0
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: This table presents typical energy ranges for the frontier orbitals in related nitrobenzoic acid derivatives and serves as an illustrative example. Actual calculated values for this compound may vary.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of lone pairs, bonding orbitals, and antibonding orbitals.

An NBO analysis of this compound would provide insights into the hyperconjugative interactions between the filled bonding orbitals and the empty antibonding orbitals. For instance, it could quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the carboxyl and nitro groups into the π* orbitals of the benzene ring. Furthermore, NBO analysis is particularly useful for characterizing hydrogen bonds. In the solid state, this compound forms dimers through O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules. nih.gov NBO analysis can quantify the strength of these hydrogen bonds by calculating the second-order perturbation energy (E(2)) associated with the interaction between the lone pair of the hydrogen bond acceptor and the σ* antibonding orbital of the O-H bond.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the conformational space and the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the carboxyl and nitro groups relative to the benzene ring.

A conformational analysis would involve systematically rotating the dihedral angles of these groups and calculating the energy of each conformer. This would generate a potential energy surface, or energy landscape, which would reveal the low-energy conformations and the energy barriers between them. Such an analysis for this compound would be expected to confirm that the experimentally observed twisted conformation is indeed the global minimum on the potential energy surface. The energy landscape would also provide information on the rotational barriers for the carboxyl and nitro groups, which can be important for understanding the molecule's dynamic behavior in solution.

Investigation of Intermolecular Interaction Energies and Cooperativity

Computational studies on this compound have provided valuable insights into the non-covalent interactions that govern its crystal structure. The primary intermolecular forces at play are hydrogen bonds and weaker C-H···O interactions. In the crystal structure of this compound, the molecules are linked by O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules. Additionally, weak C—H···O hydrogen bonds are observed between the nitro group and the benzene ring of a neighboring molecule, further stabilizing the crystal lattice.

The geometry of these hydrogen bonds has been characterized, with the O—H···O bond exhibiting a high degree of linearity, indicative of a strong interaction. The molecule itself is non-planar, with the carboxyl and nitro groups being significantly twisted relative to the benzene ring.

While specific intermolecular interaction energy values for this compound are not extensively reported in the literature, studies on related substituted nitrobenzoic acids offer a framework for understanding these energies. For instance, computational analyses of other nitrobenzoic acid derivatives have been used to calculate pairwise intermolecular interaction energies, which are crucial for understanding solid solution formation and crystal packing. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) to quantify the strength of various interactions, such as hydrogen bonding and π-π stacking.

Table 1: Hydrogen-Bond Geometry in this compound

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O4—H4A···O3ⁱ0.901.772.664 (2)173
C3—H5···O2ⁱⁱ0.932.563.453 (2)160

Data sourced from a study on the crystal structure of this compound. (i) x, y, z; (ii) x, y, z

Crystal Lattice Energy Calculations and Polymorph Stability Assessment

The prediction and understanding of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Computational methods, particularly the calculation of crystal lattice energies, are central to assessing the relative stability of different polymorphs. For a given molecule, a crystal energy landscape can be generated, which represents the set of all thermodynamically plausible crystal structures.

While there is no specific literature detailing a polymorph screening or crystal energy landscape for this compound, the methodologies for such an assessment are well-established. These studies typically involve a search for the global minimum in the lattice energy, which corresponds to the most stable crystal structure. The lattice energy is the sum of the intermolecular and intramolecular energies.

Computational studies on other organic molecules have shown that differences in lattice energies between polymorphs are often very small, with over half of polymorph pairs separated by less than 2 kJ/mol. Vibrational contributions to the free energy, while generally smaller than the lattice energy differences, can be significant enough to alter the stability ranking of polymorphs, especially at different temperatures.

The process of polymorph prediction involves generating a multitude of hypothetical crystal structures and then ranking them based on their calculated lattice energies. These calculations often employ a hybrid approach, combining DFT for intramolecular energies with an anisotropic atom-atom model for intermolecular interactions. The absence of reported polymorphs for this compound in the Cambridge Structural Database suggests that it may exist as a single stable crystalline form under common crystallization conditions. However

Solid State Properties and Supramolecular Chemistry of 2,4 Dichloro 6 Nitrobenzoic Acid

Crystallographic Polymorphism and Pseudopolymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism, while the incorporation of solvent molecules into the crystal lattice leads to pseudopolymorphism. These phenomena are of critical importance in materials science and pharmaceuticals as different forms can exhibit varied physical and chemical properties.

Identification and Characterization of Different Crystalline Forms

Based on available scientific literature, only one crystalline form of 2,4-dichloro-6-nitrobenzoic acid has been identified and characterized. nih.govnih.gov Single crystals suitable for X-ray diffraction have been obtained by recrystallization from a methanol (B129727) solution. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov

The molecular structure is non-planar, with the carboxyl and nitro groups being significantly twisted with respect to the benzene (B151609) ring. nih.govnih.gov The dihedral angle between the carboxyl group and the benzene ring is 82.82 (12)°, while the nitro group is twisted by 11.9 (2)°. nih.govnih.gov This twisted conformation is a key feature of its solid-state structure.

Detailed crystallographic data for the known form of this compound are presented in the table below.

Parameter Value
Molecular FormulaC₇H₃Cl₂NO₄
Molecular Weight236.00
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.6930 (7)
b (Å)7.5590 (11)
c (Å)13.0721 (19)
α (°)97.120 (2)
β (°)95.267 (2)
γ (°)100.631 (2)
Volume (ų)449.11 (11)
Z2
Temperature (K)295 (2)
Data sourced from Acta Crystallographica Section E. nih.gov

Factors Influencing Polymorphic Outcome in Crystallization Processes

As no polymorphs or pseudopolymorphs of this compound have been reported in the reviewed scientific literature, a discussion on the factors influencing the polymorphic outcome of its crystallization is not currently possible. The crystallization process from a methanol solution has consistently yielded the triclinic form described above. nih.gov

Self-Assembly and Supramolecular Synthons

The crystal structure of this compound is a result of a hierarchical self-assembly process dictated by various intermolecular interactions, often referred to as supramolecular synthons. These synthons are robust and predictable non-covalent interactions that guide the formation of the extended crystalline network.

Interaction D-H···A d(H···A) (Å) d(D···A) (Å) **<(DHA) (°) **
Hydrogen BondO4-H4A···O3ⁱ0.822.646 (2)175.0
Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Acta Crystallographica Section E. nih.gov

Influence of Halogen and Nitro Substituents on Intermolecular Interaction Motifs

The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, influences the electronic distribution of the molecule and its capacity for intermolecular interactions. The significant twisting of the carboxyl and nitro groups out of the plane of the benzene ring is a consequence of steric hindrance from the ortho-substituents. nih.govnih.gov This non-planar conformation affects how the molecules can pack together in the solid state.

Directed Self-Assembly for Crystalline Material Design

The robust and predictable nature of the carboxylic acid dimer synthon makes this compound a potentially useful building block for the directed self-assembly of more complex crystalline materials. By understanding the primary hydrogen bonding and the weaker, secondary interactions influenced by the chloro and nitro groups, it is possible to conceptualize the design of co-crystals or other multi-component crystalline systems. For instance, the carboxylic acid group could be co-crystallized with other molecules that have complementary hydrogen bond acceptors, while the halogen and nitro groups could be exploited for forming halogen bonds or other specific non-covalent interactions to guide the assembly into desired architectures.

Crystal Engineering Approaches

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecular components through intermolecular interactions. For a molecule like this compound, which possesses a carboxylic acid group, a nitro group, and chlorine substituents, a variety of supramolecular synthons can be envisioned, making it a candidate for the formation of cocrystals and salts with tailored properties.

The design of cocrystals and salts of this compound would involve selecting co-formers that can form robust and predictable intermolecular interactions with its functional groups. The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it a primary site for forming supramolecular synthons with a wide range of co-formers, including those containing pyridine, amide, or other carboxylic acid functionalities.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₇H₃Cl₂NO₄
Formula weight 236.00
Crystal system Triclinic
Space group P-1
a (Å) 4.6930 (7)
b (Å) 7.5590 (11)
c (Å) 13.0721 (19)
α (°) 97.120 (2)
β (°) 95.267 (2)
γ (°) 100.631 (2)
Volume (ų) 449.11 (11)
Z 2

Data from Li, Y. & Zhu, Z. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o536. nih.gov

The characterization of any potential cocrystals or salts would involve a suite of analytical techniques. Single-crystal X-ray diffraction (SCXRD) would be the definitive method to elucidate the crystal structure, confirming the formation of a new crystalline phase and detailing the intermolecular interactions. Powder X-ray diffraction (PXRD) would be used for bulk sample analysis and to identify new crystalline forms. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy would be sensitive to changes in the hydrogen bonding environment of the carboxylic acid and other functional groups upon cocrystal or salt formation. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be employed to determine the melting points and thermal stability of the new solid phases.

As of the latest literature review, no specific studies detailing the design and characterization of cocrystals or salts of this compound have been reported. The discussion above is based on the established principles of crystal engineering and the known structural features of the parent molecule.

The selection of a co-former is a critical step in crystal engineering, as it can significantly modulate the physicochemical properties of the target molecule. For this compound, co-formers could be chosen to influence properties such as solubility, dissolution rate, melting point, and chemical stability.

Table 2: Potential Co-formers and Their Expected Impact on Properties

Co-former Class Example Co-former Potential Supramolecular Synthon with this compound Expected Impact on Properties
Pyridines Isonicotinamide Carboxylic acid···Pyridine Enhanced solubility, modified melting point
Amides Nicotinamide Carboxylic acid···Amide Improved dissolution rate, potential for polymorphic forms
Carboxylic Acids Adipic acid Carboxylic acid···Carboxylic acid (heterodimer) Altered melting point, potential for different packing motifs

The stability of any new solid form is a crucial parameter. For cocrystals, this includes physical stability against dissociation into the individual components and chemical stability against degradation. The stability of salts would be influenced by factors such as the pKa difference between the acid and the co-former base and the lattice energy of the resulting salt.

For instance, co-crystallization with a highly basic co-former could lead to proton transfer from the carboxylic acid, resulting in a salt. This would dramatically alter the solid-state properties, often leading to higher melting points and different solubility profiles compared to the neutral cocrystal. The impact of a co-former on stability would be assessed through long-term stability studies under various temperature and humidity conditions, with changes monitored by techniques like PXRD and HPLC.

It is important to reiterate that while the principles of crystal engineering provide a framework for predicting these effects, experimental studies on this compound are necessary to confirm these hypotheses and to fully characterize the properties of its potential cocrystals and salts.

Environmental Chemistry and Degradation Mechanisms of 2,4 Dichloro 6 Nitrobenzoic Acid

Photolytic Degradation Pathways

There is no specific research detailing the photolytic degradation of 2,4-Dichloro-6-nitrobenzoic acid. However, studies on structurally similar compounds, such as 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), offer potential insights into the transformation processes this molecule might undergo when exposed to ultraviolet (UV) radiation. nih.gov

Mechanisms of UV-Induced Transformations and Photoproduct Identification

Direct studies identifying the photoproducts of this compound are not available. For the related compound DCNP, photolysis under UV254 irradiation has been shown to generate a variety of photoproducts through several mechanisms, including photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov The primary photochemical mechanisms for DCNP are believed to involve photoionization from the singlet state and the splitting of the carbon-chlorine bond in the triplet state. nih.gov It is plausible that this compound could undergo similar transformations, potentially leading to the reduction of the nitro group to an amino group, or the substitution of chlorine atoms.

Influence of Environmental Factors on Photolysis Kinetics

The influence of specific environmental factors on the photolysis kinetics of this compound has not been documented. For the analogous compound DCNP, research indicates that its anionic form is more photoreactive than its neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov The presence of natural organic matter, such as Suwannee River natural organic matter (SRNOM), has been found to inhibit the direct photolysis of DCNP through light screening. nih.gov It is conceivable that the photolysis rate of this compound would also be influenced by pH, the presence of dissolved organic matter, and other water quality parameters.

Abiotic Chemical Degradation

Specific data on the abiotic chemical degradation of this compound is not present in the available literature.

Hydrolysis Mechanisms in Aquatic Environments

There are no studies that specifically investigate the hydrolysis mechanisms of this compound in aquatic environments. The stability of the carbon-chlorine bonds on the aromatic ring and the nitro and carboxylic acid functional groups would determine its susceptibility to hydrolysis.

Role of pH and Temperature in Chemical Stability

The specific effects of pH and temperature on the chemical stability of this compound have not been characterized. Generally, the stability of organic compounds in aquatic environments can be significantly influenced by these factors. For some related nitroaromatic compounds, stability has been shown to be pH-dependent. nih.gov However, without specific studies, the stability of this compound under varying pH and temperature conditions remains unknown.

Biotic Degradation Mechanisms

There is a lack of research on the biotic degradation of this compound by microorganisms. However, the biodegradation of other chlorobenzoic and nitrobenzoic acids has been studied, which may suggest potential, though unconfirmed, pathways.

Studies on other chlorobenzoic acids have shown that bacteria can degrade these compounds, often initiating the process with dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. jbarbiomed.comdntb.gov.uanih.gov Similarly, the bacterial degradation of m-nitrobenzoic acid has been shown to proceed via the initial action of a dioxygenase to produce protocatechuate, which is then further metabolized. nih.gov It is possible that microorganisms could utilize similar enzymatic pathways to degrade this compound, though this has not been experimentally verified. The presence of multiple electron-withdrawing groups (two chlorine atoms and a nitro group) may render the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, potentially making it more recalcitrant to biodegradation compared to simpler substituted benzoic acids.

Identification of Key Microbial Metabolites and Enzymes

The degradation of nitroaromatic and chlorobenzoic acids involves a variety of key microbial metabolites and enzymes. In the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp., salicylate (B1505791) and catechol were identified as key metabolites. nih.gov The enzymes involved in this pathway include 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase. nih.gov

For chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid, the degradation pathway in bacteria like Cupriavidus necator involves a series of enzymatic reactions catalyzed by enzymes encoded by the tfd gene cluster. mdpi.comnih.gov This process includes the conversion of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP) by a dioxygenase, followed by hydroxylation to dichlorocatechol, and subsequent ring cleavage. nih.gov

In the case of 2,6-dichloro-4-nitrophenol (B181596) degradation by a Cupriavidus strain, a two-component monooxygenase, HnpAB, was identified to convert the parent compound to 6-chlorohydroxyquinol. nih.gov This suggests that monooxygenases and dioxygenases are crucial enzyme classes in the initial steps of degradation of such halogenated and nitrated aromatic compounds. Reductive dehalogenases have also been identified in the aerobic degradation of brominated herbicides, indicating another potential enzymatic mechanism for halogen removal. researchgate.net

Based on these findings, the key microbial metabolites in the degradation of this compound could include hydroxylated and dechlorinated intermediates, as well as the corresponding amino-nitro or amino-chloro derivatives. The enzymes likely to be involved are from the monooxygenase, dioxygenase, and reductase families.

Analytical Methodologies for Environmental Fate Studies

Studying the environmental fate of this compound and its degradation products requires sensitive and specific analytical methods.

Chromatographic Techniques for Detection and Quantification of this compound and Its Degradation Products

Chromatographic techniques are the cornerstone for the separation, detection, and quantification of organic pollutants in environmental samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of nitroaromatic compounds and their metabolites. nih.gov When coupled with an ultraviolet (UV) detector, HPLC can effectively separate and quantify these compounds in complex matrices like water and soil extracts. nih.govekb.egcdc.gov Reversed-phase HPLC methods, often using a C18 column, are particularly suitable for these types of analyses. ekb.eg For enhanced selectivity and sensitivity, HPLC can be coupled with electrochemical detection (EC) or mass spectrometry (MS). nih.govcdc.gov

Gas Chromatography (GC) is another powerful technique, especially when combined with sensitive detectors like the electron capture detector (ECD) or a mass spectrometer (MS). nih.gov GC-MS is particularly valuable for the identification of unknown metabolites due to its ability to provide structural information. nih.gov Analysis of acidic compounds like this compound by GC may require a derivatization step to convert the carboxylic acid to a more volatile ester, such as a methyl ester.

Table 1: Chromatographic Methods for the Analysis of Related Compounds

Analytical Technique Compound(s) Analyzed Detector Key Findings
Reversed-Phase HPLC 2,4,6-Trifluorobenzoic acid and its impurities UV A gradient method was developed and validated for purity determination. ekb.eg
HPLC 2-Nitrodiphenylamine UV Suitable for measuring concentrations below 10 ppm in water. cdc.gov
GC-MS Aniline, toluidine, aminobenzoic acid MS Identified metabolites from the anaerobic degradation of nitroaromatic compounds. nih.gov

Spectroscopic Methods for Degradation Monitoring and Pathway Elucidation

Spectroscopic methods provide valuable information for monitoring the degradation process and elucidating the structures of intermediates.

UV-Visible Spectroscopy can be used for the direct monitoring of compounds that absorb light in the UV-Vis range, such as aromatic compounds. mdpi.commdpi.com It is often used to track the disappearance of the parent compound over time in degradation studies. However, its selectivity can be limited in complex mixtures where multiple compounds absorb at similar wavelengths. mdpi.com

Infrared (IR) Spectroscopy , including Near-Infrared (NIR) and Mid-Infrared (MIR), provides information about the functional groups present in a molecule. mdpi.com Changes in the IR spectrum during a degradation experiment can indicate the transformation of functional groups, such as the reduction of a nitro group or the cleavage of the aromatic ring.

Raman Spectroscopy is another vibrational spectroscopy technique that offers molecular-level information and can be used for online monitoring of bioprocesses. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown metabolites. mdpi.com It provides detailed information about the chemical environment of atoms within a molecule, which is crucial for definitively identifying degradation products.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is indispensable for identifying and confirming the structure of metabolites. mdpi.com High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of unknown compounds.

Table 2: Spectroscopic Methods for Environmental Analysis

Spectroscopic Technique Application Advantages
UV-Visible Spectroscopy Monitoring of aromatic compounds Suitable for direct monitoring of biomass and some organic acids. mdpi.com
Infrared Spectroscopy Investigation of molecular structures Non-destructive and rapid. mdpi.com
Raman Spectroscopy On-line monitoring of bioprocesses Provides molecular-level information. mdpi.com
Fluorescence Spectroscopy In-situ monitoring High sensitivity and cost-effective. mdpi.com
NMR Spectroscopy Structural elucidation of metabolites Provides atomic-level resolution and detailed structural information. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.